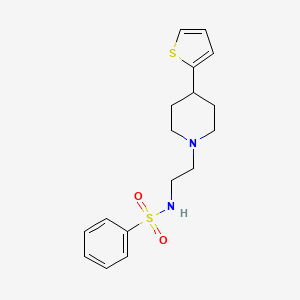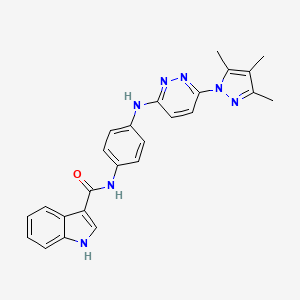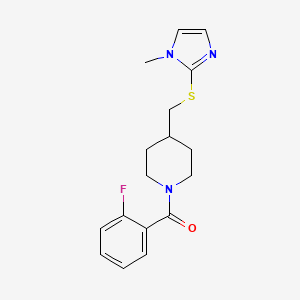![molecular formula C16H14ClFO3 B2888432 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde CAS No. 338393-86-5](/img/structure/B2888432.png)
3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde is a complex organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with chlorine, fluorine, methoxy, and aldehyde groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functional group modifications. One common approach is the Friedel-Crafts acylation reaction, where a benzene derivative is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and esters, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the creation of new chemical entities.
Biology: In biological research, 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde can be used as a probe to study biological processes. Its fluorescence properties make it useful in imaging and tracking cellular components.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism by which 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the context in which the compound is used.
相似化合物的比较
3-Formylphenylboronic acid
2-Chloro-6-fluorophenylacetic acid
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
Uniqueness: 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde stands out due to its specific combination of functional groups, which provides unique reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its distinctiveness.
属性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-20-15-7-6-10(9-19)16(21-2)12(15)8-11-13(17)4-3-5-14(11)18/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEKPZHDPDQJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)OC)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B2888349.png)
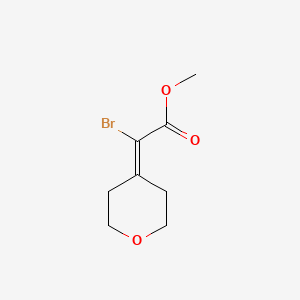
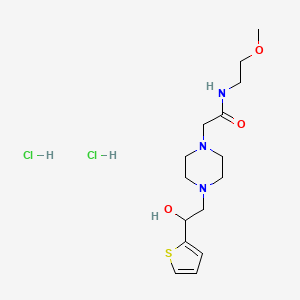
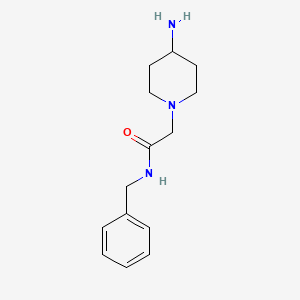
![1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2888353.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2888354.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)
![7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2888357.png)
![methyl 4-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2888362.png)
